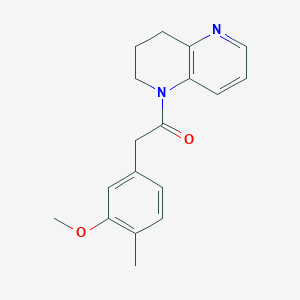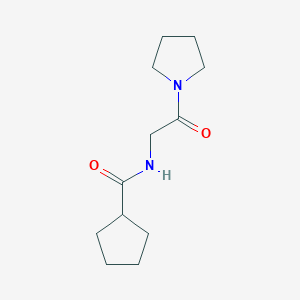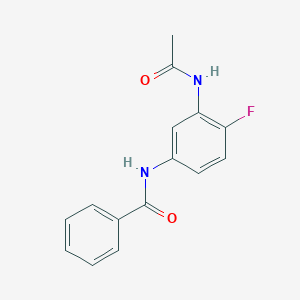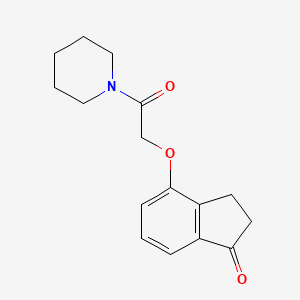![molecular formula C11H13N3O2 B7509161 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide, also known as MPAF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPAF is a furan-based compound that has been synthesized through a specific method and has shown promising results in various scientific applications.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide can reduce inflammation in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide can alter the expression of certain genes and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce viral replication. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in lab experiments is its unique chemical structure, which allows it to interact with specific enzymes and proteins in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to be relatively stable and easy to synthesize, making it a convenient compound for scientific research. However, one of the limitations of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in lab experiments is its potential toxicity. While N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to be safe in animal studies, further research is needed to determine its safety in humans.
Direcciones Futuras
There are several future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide. One potential direction is the development of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide-based drugs for the treatment of various diseases. Another direction is the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide's mechanism of action, which could lead to a better understanding of the role of specific enzymes and proteins in the body. Finally, further research is needed to determine the safety and efficacy of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in humans, which could pave the way for clinical trials and potential drug development.
Métodos De Síntesis
The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is furan-3-carboxylic acid, which is first treated with thionyl chloride to form furan-3-carbonyl chloride. This intermediate product is then reacted with N-methyl-N-(4-pyridylmethyl)amine to form N-methyl-N-(4-pyridylmethyl)furan-3-carboxamide. Finally, this compound is treated with 1-methylpyrazole to form N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide, or N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been used in various scientific research applications due to its unique properties. One of the primary applications of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(6-9-5-12-14(2)7-9)11(15)10-3-4-16-8-10/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYSYUSXTJIDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)




